MAGE-6 (168-176)
説明
特性
配列 |
EVDPIGHVY |
|---|---|
ソース |
Homo sapiens (human) |
保存方法 |
Common storage 2-8℃, long time storage -20℃. |
同義語 |
Melanoma-associated antigen 6 (168-176); MAGE-6 (168-176) |
製品の起源 |
United States |
類似化合物との比較
MAGE-6 (168–176) shares functional and structural similarities with other CTAs, including GAGE , SSX , and TRAG-3 . Below is a detailed comparison based on gene families, expression patterns, and clinical relevance.
Key Similarities and Differences
Table 1: Comparative Analysis of MAGE-6 (168–176) and Related CTAs
Functional and Clinical Insights
- Structural Homology : MAGE-6, GAGE, and SSX share conserved domains (e.g., MAGE homology domain) that facilitate interactions with ubiquitin ligases, influencing proteasomal degradation pathways. TRAG-3 lacks this domain but is linked to taxol resistance .
- HLA Binding Diversity: While MAGE-6 is HLA-B35-restricted, SSX binds HLA-A2, and GAGE associates with HLA-C*07. This variability impacts their immunogenicity and therapeutic applicability across populations .
- CSC Association : All four antigens are overexpressed in CSCs, contributing to tumor recurrence and therapy resistance. For example, MAGE-6 and SSX are linked to lung cancer CSC maintenance, while TRAG-3 enhances chemoresistance in ovarian cancer .
Research Limitations and Gaps
- Quantitative data on expression levels in specific cancer subtypes are sparse.
- TRAG-3’s HLA-binding properties remain poorly defined, limiting its use in vaccine design.
準備方法
Peptide Synthesis
The primary method for preparing MAGE-6 (168-176) involves solid-phase peptide synthesis (SPPS) , a well-established technique for producing peptides with high purity and yield.
- Synthesis Strategy : The Fmoc (9-fluorenylmethoxycarbonyl) chemistry is the preferred approach, allowing stepwise addition of amino acids on a solid resin support.
- Resin Type : Typically, preloaded 2-chlorotrityl chloride (2-CT) polystyrene resin is used, which facilitates efficient peptide elongation and cleavage.
- Coupling Agents : 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) is commonly employed as the coupling reagent to activate carboxyl groups for amide bond formation.
- Automated Synthesizer : Fully automated synthesizers such as Syro II (MultiSyn Tech, Germany) ensure reproducibility and scalability of synthesis.
After assembly, peptides are cleaved from the resin and deprotected using a cocktail of trifluoroacetic acid (TFA), tri-isopropylsilane, and water (typically 90% TFA, 8% tri-isopropylsilane, 2% water) for approximately 2.5 hours at room temperature.
Purification and Verification :
- The crude peptide is precipitated in cold ether.
- Analytical liquid chromatography-mass spectrometry (LC/MS) is used to confirm peptide identity and purity.
- Further purification, if needed, is performed by high-performance liquid chromatography (HPLC).
Peptide Labeling and Modifications (Optional)
For certain experimental applications, such as binding assays or flow cytometry, MAGE-6 (168-176) peptides may be conjugated with fluorescent tags like fluorescein isothiocyanate (FITC).
- FITC labeling is achieved by incorporating an Fmoc-Lys(5-FITC)-OH residue at a selected non-anchor position during synthesis.
- This modification allows for peptide tracking without significantly altering binding affinity to MHC molecules.
Peptide Loading and Stabilization in MHC Complexes
MAGE-6 (168-176) peptides are often prepared for immunological assays by loading onto MHC class I molecules to study T cell recognition.
- Peptide-MHC Complex Formation : Peptides are incubated with recombinant MHC class I heavy chains and β2-microglobulin under controlled conditions to form stable complexes.
- Disulfide Stabilization : Introduction of additional disulfide bonds in MHC molecules can stabilize the peptide-MHC complex, enhancing peptide binding and presentation.
- Binding Validation : Peptide binding efficiency can be validated using flow cytometry with fluorescently labeled peptides and peptide-receptive MHC multimers.
Cross-Presentation Assays and Cellular Loading
Preparation of MAGE-6 (168-176) for functional assays involves incubation with antigen-presenting cells (APCs), such as monocyte-derived immature dendritic cells (Mo-iDCs), to study cross-presentation.
- Peptides are pulsed onto APCs at micromolar concentrations (e.g., 5 μM) for 2–3 hours at physiological temperature (37°C).
- Uptake is confirmed to be endocytosis-dependent, as inhibitors like cytochalasin B or low temperature (4°C) block presentation.
- Cross-presentation efficiency is assessed by measuring CTL activation via cytokine production (IFN-γ, TNF-α) or degranulation assays.
mRNA and Viral Vector-Based Expression (Alternative Preparation)
An alternative method to peptide synthesis is the expression of full-length MAGE-6 or MAGE-A3 antigens via mRNA transfection or recombinant viral vectors.
- mRNA Preparation : cDNA encoding MAGE-6 is cloned into appropriate vectors, linearized, and transcribed into mRNA.
- Electroporation : APCs are electroporated with mRNA to induce endogenous antigen expression and processing.
- Recombinant Vaccinia Virus : Cells can be infected with vaccinia virus engineered to express MAGE-6, allowing natural antigen processing and presentation.
This method is useful to study antigen processing pathways but is less direct than synthetic peptide preparation.
Data Table: Summary of Preparation Methods for MAGE-6 (168-176)
| Preparation Step | Method/Technique | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Peptide Synthesis | Fmoc-SPPS on 2-CT resin | HBTU coupling, TFA cleavage cocktail | Automated synthesizer (Syro II) used |
| Peptide Purification | HPLC, Ether precipitation | Analytical LC/MS for verification | Ensures high purity and correct mass |
| Peptide Labeling (optional) | FITC conjugation on Lys residue | Fmoc-Lys(5-FITC)-OH | For fluorescent assays |
| Peptide-MHC Complex Formation | Incubation with MHC-I heavy chain | Disulfide stabilization of MHC | Enhances stability and peptide binding |
| Cellular Loading for Assays | Peptide pulsing on dendritic cells | 5 μM peptide, 2–3 h incubation at 37°C | Endocytosis dependent loading confirmed |
| Alternative Expression Method | mRNA electroporation or viral infection | Recombinant vaccinia virus expressing MAGE-6 | Mimics endogenous antigen processing |
Research Findings and Notes
- The Fmoc-SPPS method provides a reliable and reproducible way to prepare MAGE-6 (168-176) peptides with high purity suitable for immunological studies.
- Peptide loading onto MHC class I molecules benefits from stabilization techniques such as disulfide bond introduction, which maintain the peptide-binding groove conformation and improve T cell receptor recognition.
- Cross-presentation studies reveal that long peptides derived from MAGE family antigens, including MAGE-A3 (closely related to MAGE-6), are processed via vacuolar pathways in dendritic cells, with peptide loading occurring in endosomal compartments rather than the cytosol. This suggests that synthetic peptides like MAGE-6 (168-176) can be effectively presented following cellular uptake and endosomal processing.
- The TAP (transporter associated with antigen processing) dependency varies depending on the MHC allele and peptide but is an important consideration in designing preparation and presentation assays.
Q & A
Q. What is MAGE-6 (168-176), and what is its significance in cancer immunotherapy research?
MAGE-6 (168-176) is a peptide derived from the melanoma-associated antigen 6 (MAGE-A6) protein, part of the cancer-testis antigen family. Its significance lies in its potential as a target for T-cell-mediated immune responses in malignancies such as melanoma. Methodologically, researchers validate its immunogenicity using MHC class I binding assays (e.g., T2 cell stabilization assays) and ELISPOT to quantify interferon-γ secretion by cytotoxic T lymphocytes (CTLs) .
Q. What are the standard experimental models for studying MAGE-6 (168-176) in preclinical settings?
Common models include:
- In vitro : Human leukocyte antigen (HLA)-matched T2 cells for peptide binding affinity studies.
- In vivo : Transgenic mice expressing HLA-A*02:01 to assess CTL responses.
- Ex vivo : Peripheral blood mononuclear cells (PBMCs) from cancer patients to evaluate endogenous T-cell reactivity. Researchers must validate peptide stability using mass spectrometry and ensure reproducibility through triplicate assays .
Q. How do researchers address variability in MAGE-6 (168-176) expression across tumor types?
Variability is quantified via immunohistochemistry (IHC) using anti-MAGE-A6 monoclonal antibodies and RNA sequencing. Normalization against housekeeping genes (e.g., GAPDH) and inclusion of positive/negative controls (e.g., testis tissue) are critical to mitigate false positives .
Advanced Research Questions
Q. What statistical methods are recommended for analyzing contradictory data on MAGE-6 (168-176) immunogenicity?
Contradictions often arise from differences in HLA subtypes or experimental protocols. Solutions include:
- Meta-analysis : Pooling data from multiple studies using random-effects models to account for heterogeneity.
- Sensitivity analysis : Testing robustness by excluding outliers or adjusting for covariates (e.g., patient age, tumor stage).
- Bayesian hierarchical modeling : To integrate prior knowledge with new data, reducing overfitting .
Q. What experimental design considerations are critical for in vivo studies of MAGE-6 (168-176) in murine models?
Key factors include:
- Genetic background : Use HLA-A2 transgenic mice to mimic human immune recognition.
- Dose optimization : Titrate peptide concentrations to avoid T-cell exhaustion.
- Endpoint selection : Combine tumor volume measurements with flow cytometry for immune cell infiltration analysis.
- Control groups : Include irrelevant peptides (e.g., HIV pol) to confirm specificity .
Q. How can researchers optimize MHC-peptide binding assays to improve reproducibility for MAGE-6 (168-176)?
Optimization strategies:
- Temperature and pH : Standardize incubation conditions (e.g., 37°C, pH 7.2) to mimic physiological environments.
- Fluorescent labeling : Use SYFPEITHI-scored peptides conjugated with FITC for quantitative flow cytometry.
- Cross-validation : Compare results with alternative methods like surface plasmon resonance (SPR) .
Q. What computational tools are effective for predicting MAGE-6 (168-176) interactions with novel HLA alleles?
Tools include:
- NetMHCpan 4.1 : For binding affinity predictions across 180+ HLA alleles.
- Molecular dynamics simulations : To assess peptide-HLA stability over time.
- Epitope clustering algorithms : Identify conserved regions across MAGE-A6 variants. Researchers must validate predictions with in vitro assays .
Methodological Challenges and Solutions
Q. How can researchers resolve low signal-to-noise ratios in ELISPOT assays for MAGE-6 (168-176)-specific T cells?
Solutions:
- Pre-stimulation : Culture PBMCs with IL-2 and peptide for 7–10 days to expand antigen-specific T cells.
- Background subtraction : Use unstimulated controls and apply the "spot-forming units per million" (SFU/10⁶) metric.
- Multiplex assays : Combine ELISPOT with intracellular cytokine staining (ICS) to confirm specificity .
Q. What are the best practices for validating MAGE-6 (168-176) as a biomarker in clinical cohorts?
Follow these steps:
- Cohort stratification : Segment patients by HLA type, tumor stage, and prior treatments.
- Blinded analysis : Ensure pathologists are blinded to clinical outcomes during IHC scoring.
- Survival correlation : Use Kaplan-Meier curves and Cox proportional hazards models to link peptide expression to prognosis .
Q. How should researchers handle ethical and logistical challenges in sourcing patient-derived samples for MAGE-6 (168-176) studies?
- Ethics compliance : Obtain informed consent for secondary use of biopsy specimens.
- Sample banks : Collaborate with repositories like the Cancer Genome Atlas (TCGA) to access pre-validated datasets.
- Data anonymization : Remove patient identifiers while retaining clinical metadata (e.g., treatment history) .
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